Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate
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Overview
Description
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a complex organic compound with a unique structure that includes a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate typically involves the reaction of fluorene derivatives with hydrazine and methylating agents. One common method includes the reaction of 9H-fluorene-4-carboxylic acid with hydrazine hydrate to form the hydrazone intermediate, which is then methylated using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: A simpler derivative with similar structural features.
9-Methyl-β-carboline: Another compound with a similar backbone but different functional groups.
Uniqueness
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
303059-56-5 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14- |
InChI Key |
TZSOUZFSFGBUOB-JXAWBTAJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N |
Origin of Product |
United States |
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